2-Cyano-4-fluorobenzylamine

Catalog No.
S13461991
CAS No.
M.F
C8H7FN2
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4-fluorobenzylamine

Product Name

2-Cyano-4-fluorobenzylamine

IUPAC Name

2-(aminomethyl)-5-fluorobenzonitrile

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4,10H2

InChI Key

YDTCKYRLMVKQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CN

2-Cyano-4-fluorobenzylamine is an organic compound characterized by the presence of a cyano group (CN-C\equiv N) and a fluorine atom attached to a benzylamine structure. Its molecular formula is C8H8FNC_8H_8FN and it features a benzene ring substituted with both a cyano group and a fluorine atom at the 4-position, while the amine group is located at the 2-position. This compound is notable for its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the cyano and fluorine substituents.

, including:

  • Oxidation: The aminomethyl group can be oxidized to form imines or nitriles using agents like potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to an amine, typically using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of other functional groups.

These reactions enable the synthesis of various derivatives that may exhibit different biological activities or material properties .

Research indicates that 2-cyano-4-fluorobenzylamine may possess significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. Specifically, compounds with similar structures have shown efficacy in inhibiting enzyme activity associated with cancer cell proliferation, suggesting that 2-cyano-4-fluorobenzylamine could also exhibit similar mechanisms of action. The presence of the cyano and fluorine groups may enhance its interaction with biological targets, potentially leading to increased potency compared to other amines .

The synthesis of 2-cyano-4-fluorobenzylamine typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-fluorobenzyl chloride or 4-fluorobenzonitrile.
  • Nucleophilic Substitution: The reaction of 4-fluorobenzyl halides with sodium cyanide can yield 2-cyano-4-fluorobenzyl compounds.
  • Reduction Steps: Further reduction processes may be employed to convert intermediate products into the final amine form.

Alternative methods include using microreactor technology to improve yields and reduce side reactions during synthesis, which has been shown to enhance efficiency in producing similar compounds .

2-Cyano-4-fluorobenzylamine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or microbial infections.
  • Material Science: Its unique chemical properties allow for potential use in developing new materials with specific functionalities, such as sensors or electronic components.

Research continues into optimizing its synthesis and exploring its full range of applications .

Studies on the interactions of 2-cyano-4-fluorobenzylamine with enzymes and receptors are crucial for understanding its biological mechanisms. Preliminary findings suggest that it can bind to specific molecular targets, modulating their activity and leading to various biological effects. This interaction profile is essential for evaluating its potential therapeutic uses .

Several compounds share structural similarities with 2-cyano-4-fluorobenzylamine, including:

  • 4-Fluorobenzylamine: Lacks the cyano group but shares the fluorobenzyl structure.
  • 2-Cyano-5-fluorobenzylamine: Features a cyano group at a different position, potentially altering its reactivity and biological activity.
  • Benzylcyanoamines: A broader class of compounds that include various substitutions on the benzene ring.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-Cyano-4-fluorobenzylamineCyano group at position 2, fluorine at position 4Potential for enhanced biological activity due to dual functionality
4-FluorobenzylamineFluorine atom onlyLacks cyano functionality, limiting its reactivity
2-Cyano-5-fluorobenzylamineCyano at position 2, fluorine at position 5Different spatial arrangement may affect binding affinity
BenzylcyanoaminesVarious substitutions on benzene ringBroad range of reactivities depending on substitutions

This comparison highlights how the unique positioning of functional groups in 2-cyano-4-fluorobenzylamine may contribute to its distinct chemical behavior and potential applications in medicinal chemistry .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.05932639 g/mol

Monoisotopic Mass

150.05932639 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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